molecular formula C14H18BrNO3S B2988741 (3-Bromophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone CAS No. 1797846-64-0

(3-Bromophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Cat. No.: B2988741
CAS No.: 1797846-64-0
M. Wt: 360.27
InChI Key: OFEKXRAZMYVVIL-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a chemical compound of interest in medicinal chemistry and drug discovery research. It features both a 3-bromophenyl group and an azetidine ring system bearing an isobutylsulfonyl moiety. The azetidine scaffold is recognized as a valuable saturated heterocycle that can serve as a structural surrogate for more common ring systems like piperazines, potentially offering improved metabolic stability and physicochemical properties to lead molecules . The bromine atom on the phenyl ring provides a versatile synthetic handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to rapidly explore structure-activity relationships (SAR) . The sulfonyl group on the azetidine ring is a common pharmacophore found in compounds with diverse biological activities and can contribute to molecular interactions with biological targets. This combination of features makes this compound a sophisticated intermediate for constructing compound libraries aimed at screening for new therapeutic agents. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-bromophenyl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3S/c1-10(2)9-20(18,19)13-7-16(8-13)14(17)11-4-3-5-12(15)6-11/h3-6,10,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEKXRAZMYVVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Bromophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone can be synthesized through a multi-step process. One common method involves the reaction between (3-bromophenyl)acetic acid and 3-aminomethyl-1-isobutylsulfonylazetidine. The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The synthesized compound can then be purified using techniques such as column chromatography and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3-Bromophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound is investigated for its potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound shares structural motifs with several bioactive molecules:

  • Methanone Core: Common to all analogs, enabling conjugation with diverse substituents.
  • Azetidine Ring : A four-membered nitrogen-containing ring, present in compounds targeting receptors like MCHr1 () and TLR7-9 ().
  • Halogenated Aromatic Groups : The 3-bromophenyl group is recurrent in enzyme inhibitors () and cytotoxic agents (–6).
Table 1: Structural Comparison
Compound Name Molecular Formula Key Substituents Biological Target/Activity
(3-Bromophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone (Target) C₁₄H₁₇BrNO₃S 3-Bromophenyl, 3-(isobutylsulfonyl)azetidine Not explicitly studied (in evidence)
AZD1979 () C₂₈H₂₉N₃O₅ Oxadiazolyl, morpholinyl, spiroheterocycle MCHr1 antagonist
(3-Bromophenyl)[5-(4-chlorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone () C₁₇H₁₂BrClF₃N₂O₂ 3-Bromophenyl, pyrazolyl, trifluoromethyl Human BuChE inhibitor
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (C3, –6) C₁₆H₁₃BrO 3-Bromophenyl, p-tolyl Cytotoxic (IC₅₀: ~100 μg/mL)

Physicochemical Properties

  • Solubility : Sulfonyl groups (e.g., isobutylsulfonyl) generally improve aqueous solubility compared to aryl substituents (e.g., p-tolyl in C3) .
  • ADMET Profile: The compound in met ADMET criteria, suggesting that bromophenyl methanones can exhibit favorable drug-like properties. The target compound’s sulfonyl group may further reduce toxicity risks .

Research Implications and Therapeutic Potential

  • Targeted Therapy: The structural flexibility of the methanone-azetidine scaffold allows optimization for specific targets, such as enzymes (BuChE) or receptors (MCHr1).
  • Neurological Disorders : BuChE inhibitors () are explored for Alzheimer’s disease; the target compound’s sulfonyl group could enhance blood-brain barrier penetration.

Biological Activity

Chemical Structure and Properties

The compound consists of a bromophenyl group linked to an azetidine ring, which is further substituted with an isobutylsulfonyl moiety. This unique structure may influence its interaction with biological systems.

Molecular Formula

  • Molecular Formula: C14H18BrNOS
  • Molecular Weight: 328.27 g/mol

Antimicrobial Properties

Research has indicated that compounds similar to (3-Bromophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone exhibit antimicrobial properties. For instance, studies on related sulfonamide derivatives have shown effectiveness against various bacterial strains, suggesting that the sulfonyl group may enhance antimicrobial activity through increased solubility and interaction with microbial cell membranes.

The proposed mechanism involves the inhibition of bacterial enzyme systems, potentially through competitive inhibition at active sites. The presence of the bromine atom may also contribute to increased lipophilicity, aiding in membrane penetration.

Case Studies

  • Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of azetidine derivatives and found that modifications to the azetidine ring significantly impacted antibacterial efficacy. The presence of the isobutylsulfonyl group was noted to enhance activity against Gram-positive bacteria .
  • Antifungal Activity : Another investigation focused on the antifungal properties of related compounds, revealing that certain azetidine derivatives could inhibit fungal growth by disrupting cell wall synthesis .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against specific strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values were determined for various pathogens, indicating its potential as a lead compound for further development.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Toxicity Profile

Preliminary toxicity assessments suggest that while the compound shows promising biological activity, careful evaluation is necessary to ascertain its safety profile for therapeutic use. Toxicological studies are ongoing to establish a comprehensive understanding of its effects on mammalian cells.

Q & A

Q. How to design structure-activity relationship (SAR) studies for azetidine derivatives?

  • Systematic modifications (e.g., replacing isobutylsulfonyl with methylsulfonyl or varying bromine position) are tested in bioassays. QSAR models using Hammett σ constants or steric parameters (e.g., Taft Es_s) correlate substituent effects with activity. Co-crystallization with target proteins (e.g., MAGL) validates binding modes .

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